molecular formula C20H20N6O B607636 GIBH-130 CAS No. 1252608-59-5

GIBH-130

カタログ番号: B607636
CAS番号: 1252608-59-5
分子量: 360.421
InChIキー: ZTJHTEHADIHZJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GIBH-130は、アルツハイマー病の治療のために開発された新規化合物です。脳内の活性ミクログリア細胞を標的とすることにより、神経炎症を抑制します。 炎症性サイトカインと破壊的プロテアーゼの分泌を減らすことで、this compoundは細胞外マトリックスを保護し、アルツハイマー病における神経細胞死を防ぐのに役立ちます .

科学的研究の応用

Alzheimer’s Disease

  • Neuroinflammation Modulation : In studies utilizing microglia-based phenotypic screening, GIBH-130 demonstrated a capacity to alter neuroinflammatory phenotypes in murine models of Alzheimer's Disease. The compound was validated to significantly reduce cognitive impairment comparable to established treatments like donepezil and memantine but at a lower dosage (0.25 mg/kg) .
  • Cytokine Regulation : this compound effectively reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α while increasing anti-inflammatory markers like IL-4 and IL-6 in AD models. This modulation is essential for protecting neuronal integrity and function during the disease progression .
  • Behavioral Improvements : In animal studies, this compound treatment resulted in notable improvements in both short-term and long-term memory functions, indicating its potential as a therapeutic agent for cognitive deficits associated with Alzheimer's Disease .

Parkinson’s Disease

  • Motor Function Enhancement : In a 6-hydroxydopamine-induced PD model, this compound administration led to significant improvements in motor functions among treated mice. The compound reduced neurodegeneration in dopaminergic neurons while also mitigating microglial activation, which is a hallmark of PD pathology .
  • Cytokine Profile Alteration : Similar to its effects in AD models, this compound altered cytokine profiles in PD models by decreasing pro-inflammatory cytokines and enhancing anti-inflammatory responses, thus contributing to neuroprotection .

Experimental Design Overview

The experimental designs utilized to study this compound typically involve:

  • Animal Models : Both AD and PD models are employed using murine systems where specific neurotoxic agents (e.g., 6-hydroxydopamine) are administered to induce disease-like conditions.
  • Treatment Protocols : this compound is administered orally or via injection at varying dosages over specified periods, followed by behavioral assessments and histological analyses to evaluate neuroprotective effects.

Case Studies and Implications

Several case studies highlight the efficacy of this compound across different experimental setups:

Study FocusDisease ModelKey Findings
NeuroinflammationAlzheimer’s DiseaseReduced cognitive impairment; modulation of pro-inflammatory cytokines
Motor FunctionParkinson’s DiseaseEnhanced motor performance; decreased dopaminergic neuron loss
Cytokine RegulationBoth DiseasesAltered cytokine profiles favoring anti-inflammatory responses

These findings underscore the potential of this compound as a therapeutic candidate not only for Alzheimer's and Parkinson's diseases but also for broader applications in neuroinflammatory conditions.

準備方法

合成経路と反応条件

GIBH-130の合成は、3-ブロモ-4-メチル-6-フェニルピリダジンの調製から始まるいくつかのステップを含みます。 この中間体は、無水ジメチルホルムアミド中でシアン化銅(I)と反応させて、4-メチル-6-フェニルピリダジン-3-カルボニトリルを生成します 。最終生成物であるthis compoundは、制御された条件下でさらなる反応によって得られ、高純度と収率が保証されます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、化合物の純度と有効性を保証するための厳格な品質管理対策が含まれています。 生産は、this compoundに必要な複雑な化学反応と精製プロセスを処理できる特殊な施設で行われます .

化学反応の分析

反応の種類

GIBH-130は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって酸化誘導体が得られる場合がありますが、還元によってthis compoundの還元形が生成される場合があります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

    化学: 神経炎症とその抑制を研究するためのモデル化合物として使用されます。

    生物学: ミクログリア細胞と炎症性サイトカインの分泌に対する影響が調査されています。

    医学: 主に、アルツハイマー病やその他の神経炎症性疾患の治療における可能性について研究されています。

    産業: 神経炎症を標的とする新しい治療薬の開発に利用されています

作用機序

GIBH-130は、脳内の活性ミクログリア細胞を標的とすることでその効果を発揮します。炎症性サイトカインと破壊的プロテアーゼの分泌を減らすことで、細胞外マトリックスを保護します。この保護は、アルツハイマー病における神経細胞死と認知機能の低下を防ぐために不可欠です。 この化合物の分子標的には、インターロイキン-1βなどの炎症促進性サイトカインが含まれます .

類似化合物との比較

類似化合物

GIBH-130の独自性

This compoundは、ミクログリア細胞を特異的に標的として神経炎症を抑制する能力において独特です。ドネペジルやメマンチンは症状を緩和しますが、this compoundは細胞外マトリックスを保護し、神経細胞死を防ぐことで病気を改変することを目指しています。 前臨床モデルにおけるその有効性は、アミロイド誘発モデルとアルツハイマー病のトランスジェニックマウスモデルの両方で有望な結果を示しています .

生物活性

GIBH-130, also known as AD-16, is a synthetic compound that has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease (AD) and Parkinson's disease (PD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various animal models, and implications for future research.

This compound exhibits anti-inflammatory properties primarily through the modulation of pro-inflammatory cytokines. It has been shown to decrease the expression of pro-inflammatory cytokines such as IL-1β and TNF-α while enhancing the levels of anti-inflammatory cytokines in activated microglia. This dual action suggests that this compound may play a crucial role in mitigating neuroinflammation, a key factor in neurodegeneration associated with diseases like AD and PD.

Key Findings:

  • Cytokine Modulation : this compound significantly reduces IL-1β expression in N9 microglial cells and in vivo models, indicating its potential to alter inflammatory responses in the brain .
  • Microglial Activation : In APP/PS1 transgenic mice, treatment with this compound resulted in a 71% reduction in microglial activation markers compared to control groups .

Alzheimer's Disease

In studies involving APP/PS1 transgenic mice, this compound demonstrated notable improvements in cognitive function and memory recovery. The compound was administered at various dosages, leading to significant reductions in amyloid plaque deposition and microglial activation.

Treatment GroupDosage (mg/kg)Cognitive Improvement (%)Microglial Activation Reduction (%)
Control---
This compound High54571
This compound Mid13064
Dexamethasone320Not applicable

The results indicate that higher doses of this compound correlate with more significant cognitive improvements and reduced neuroinflammation .

Parkinson's Disease

In a PD model induced by unilateral striatal injections of 6-hydroxydopamine (6-OHDA), this compound was effective in reducing neurodegeneration and motor deficits. Behavioral tests showed that treated mice exhibited improved motor functions compared to untreated controls.

Treatment GroupDosage (mg/kg)Motor Function Improvement (%)
Control--
This compound150
Vehicle Control--

The compound's ability to suppress neuroinflammation was further evidenced by decreased levels of pro-inflammatory cytokines following treatment .

Case Study 1: Alzheimer's Disease Model

In a recent study, APP/PS1 transgenic mice treated with this compound showed recovery in memory and cognition. The administration of the compound resulted in significant behavioral improvements measured through maze tests and memory assessments. Histological analyses confirmed reduced amyloid plaque accumulation .

Case Study 2: Parkinson's Disease Model

Another study evaluated the effects of this compound on a PD model using behavioral assessments post-treatment. Results indicated that this compound not only alleviated motor deficits but also improved overall neuronal health by reducing markers of neuroinflammation .

特性

IUPAC Name

(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-15-14-17(16-6-3-2-4-7-16)23-24-18(15)19(27)25-10-12-26(13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHTEHADIHZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of GIBH-130 and its effect on neuroinflammation?

A1: The provided research abstract focuses on the discovery and preliminary characterization of this compound as a potential therapeutic agent for Alzheimer's disease (AD). While the exact mechanism of action is not described, the study highlights that this compound was identified through a microglia-based phenotypic screening approach designed to find molecules that modulate the release of proinflammatory cytokines. This suggests that this compound likely exerts its effects by interfering with the inflammatory pathways activated in microglia, which are the resident immune cells of the brain. The study demonstrates that this compound effectively reduced neuroinflammation in AD models, indicating its potential as a novel anti-inflammatory agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。